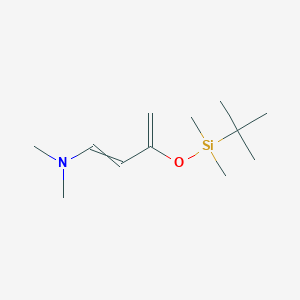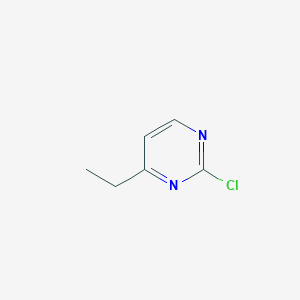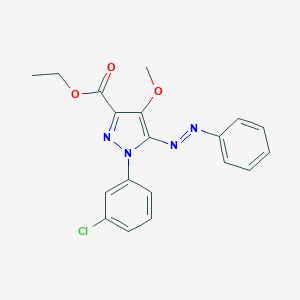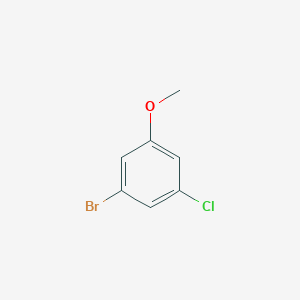
5-Fluoro-2-methylphenylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-methylphenylmagnesium bromide is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. The compound has the molecular formula FC6H3(CH3)MgBr and is often supplied as a solution in tetrahydrofuran (THF) due to its reactivity with moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Fluoro-2-methylphenylmagnesium bromide is prepared by reacting 5-fluoro-2-methylbromobenzene with magnesium in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction conditions usually involve heating the mixture to facilitate the formation of the Grignard reagent .
Industrial Production Methods
In industrial settings, the preparation of this compound can be scaled up using continuous stirred-tank reactors (CSTRs). This method allows for the continuous production of the Grignard reagent, which can then be used in various downstream processes .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methylphenylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it adds to electrophilic carbon atoms in carbonyl compounds, such as aldehydes, ketones, and esters. It can also participate in substitution reactions, where it replaces a leaving group in a molecule .
Common Reagents and Conditions
The common reagents used with this compound include carbonyl compounds, such as formaldehyde, acetone, and ethyl acetate. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing. The reaction temperature can vary but is often maintained at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound are alcohols, resulting from the addition of the Grignard reagent to carbonyl compounds. For example, reacting it with formaldehyde yields a primary alcohol, while reacting it with acetone yields a tertiary alcohol .
Scientific Research Applications
5-Fluoro-2-methylphenylmagnesium bromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-fluoro-2-methylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic carbon atoms. This reaction forms a new carbon-carbon bond, which is a key step in many organic synthesis processes. The magnesium bromide byproduct is typically removed by aqueous workup .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylphenylmagnesium bromide: Similar in structure but with the fluorine atom in a different position.
3-Fluoro-4-methylphenylmagnesium bromide: Another positional isomer with different reactivity and selectivity.
5-Fluoro-2-methoxyphenylmagnesium bromide: Contains a methoxy group instead of a methyl group, affecting its reactivity.
Uniqueness
5-Fluoro-2-methylphenylmagnesium bromide is unique due to its specific substitution pattern, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in the synthesis of certain pharmaceuticals and fine chemicals where precise control over molecular structure is required .
Properties
IUPAC Name |
magnesium;1-fluoro-4-methylbenzene-5-ide;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.BrH.Mg/c1-6-2-4-7(8)5-3-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSOVQIRHRUQIX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C=C(C=C1)F.[Mg+2].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFMg |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine](/img/structure/B65140.png)
![2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene](/img/structure/B65141.png)
![Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B65143.png)



![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-isopropyl-1-((pyridin-4-YL)methyl)imidazol-2-YL}methanol](/img/structure/B65153.png)



![1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B65167.png)



